molecular formula C22H27N3OS B2386380 N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide CAS No. 1147520-59-9

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide

Cat. No. B2386380
M. Wt: 381.54
InChI Key: ZSNQPQCGHNBTOG-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. CTAP is a selective antagonist of the kappa opioid receptor, which is involved in pain perception, mood regulation, and addiction.

Mechanism Of Action

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. The kappa opioid receptor is involved in the regulation of pain perception, mood, and addiction. N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide binds to the kappa opioid receptor and blocks the effects of kappa opioid receptor agonists, which can result in changes in pain perception, mood, and addiction-related behaviors.

Biochemical And Physiological Effects

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has been shown to have a variety of biochemical and physiological effects in different biological systems. In animal models, N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and inhibit the development of drug addiction. N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in mood regulation and addiction.

Advantages And Limitations For Lab Experiments

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has several advantages for lab experiments, including its selectivity for the kappa opioid receptor and its ability to block the effects of kappa opioid receptor agonists. However, N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide also has some limitations, including its relatively low potency and the need for high concentrations to achieve maximal effects. Additionally, N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide may have off-target effects on other receptors or biological systems, which can complicate data interpretation.

Future Directions

There are several future directions for research involving N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide, including the development of more potent and selective kappa opioid receptor antagonists, the investigation of the role of the kappa opioid receptor in various biological systems, and the exploration of the therapeutic potential of kappa opioid receptor antagonists for the treatment of pain, mood disorders, and addiction. Additionally, the use of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide and other kappa opioid receptor antagonists in combination with other pharmacological agents may provide new insights into the complex interactions between different neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide involves a series of chemical reactions that start with the condensation of 1-cyanocyclohexane and 2-bromoacetamide to form N-(1-cyanocyclohexyl)-2-bromoacetamide. This intermediate is then reacted with 4-ethylbenzyl mercaptan and thiophene-2-carboxaldehyde to form N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide. The synthesis of N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has been optimized to improve yield and purity, and it has been reported in several publications.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide has been used extensively in scientific research to study the kappa opioid receptor and its role in pain perception, mood regulation, and addiction. N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide is a selective antagonist of the kappa opioid receptor, which means that it can block the effects of kappa opioid receptor agonists. This property has made N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide a valuable tool for studying the function of the kappa opioid receptor in various biological systems.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[(4-ethylphenyl)-thiophen-2-ylmethyl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3OS/c1-2-17-8-10-18(11-9-17)21(19-7-6-14-27-19)24-15-20(26)25-22(16-23)12-4-3-5-13-22/h6-11,14,21,24H,2-5,12-13,15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNQPQCGHNBTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CS2)NCC(=O)NC3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide

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